The synthesis of bistratamide A has been approached through various methods, primarily focusing on the assembly of its unique heterocyclic components. The total synthesis typically involves several key steps:
Bistratamide A features a complex molecular structure characterized by multiple nitrogen atoms and heterocyclic rings. The hexapeptide consists of:
The molecular weight of bistratamide A is approximately 413.49 g/mol, and it exhibits significant unsaturation due to its cyclic nature.
Bistratamide A participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action of bistratamide A is primarily associated with its ability to bind to specific biological targets within cells:
Experimental studies have indicated that bistratamide A's action may be mediated through specific receptor interactions or by inducing oxidative stress in target cells.
Bistratamide A exhibits several notable physical and chemical properties:
Spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm its structure and purity .
Bistratamide A has several scientific applications:
Bistratamide A is biosynthesized by marine ascidians (sea squirts) belonging to the genus Lissoclinum, specifically Lissoclinum bistratum. Taxonomically, Lissoclinum bistratum falls under the phylum Chordata, subphylum Tunicata (urochordates), class Ascidiacea, family Didemnidae [1] [6]. These sessile, filter-feeding invertebrates inhabit tropical and subtropical marine environments, notably coral reef ecosystems. Lissoclinum bistratum specimens producing bistratamides have been documented in biodiverse regions such as Raja Ampat Islands (Papua Barat, Indonesia), where they form colonies on submerged substrates [1].
A critical aspect of bistratamide biosynthesis involves obligate symbiotic relationships with cyanobacteria, primarily Prochloron species [1] [6]. These photosynthetic symbionts reside within the tunic (outer covering) of the ascidian and are hypothesized to be the true biosynthetic sources of bistratamide A and related compounds. This symbiosis facilitates ecological resilience and chemical defense, with bistratamides acting as bioactive metabolites against predation or environmental stressors [6].
Table 1: Taxonomic Hierarchy of Bistratamide A-Producing Organisms
Rank | Classification | Notes |
---|---|---|
Domain | Eukaryota | Membrane-bound organelles, true nucleus |
Kingdom | Animalia | Multicellular, heterotrophic |
Phylum | Chordata | Possesses notochord; dorsal nerve cord |
Subphylum | Tunicata | Secretes a protective tunic (exterior polysaccharide matrix) |
Class | Ascidiacea | Sessile adult form; filter-feeding behavior |
Family | Didemnidae | Colonial structure; harbors photosynthetic symbionts |
Genus | Lissoclinum | Global distribution; prolific source of bioactive cyclic peptides |
Species | bistratum | Identified in Indo-Pacific; source of bistratamides A–J, M, and N |
Bistratamide A was first isolated and characterized in the early 1990s during bioactivity-guided fractionation studies of Lissoclinum bistratum extracts [1]. Its discovery stemmed from investigations into cytotoxic compounds from marine invertebrates, leading to the identification of a novel class of cyclic hexapeptides incorporating modified azole heterocycles. The name "bistratamide" derives directly from the species epithet bistratum, following the convention for marine natural products (e.g., bistratamide A indicates the first such compound identified from this organism) [1].
Key milestones in its structural elucidation include:
Table 2: Key Structural Characteristics of Bistratamide A
Characteristic | Detail |
---|---|
Molecular Formula | Undefined in sources (Bistratamides M/N: C~21~H~24~N~6~O~4~S~2~) |
Core Structure | Cyclic hexapeptide |
Heterocyclic Components | Oxazole, thiazole rings |
Biosynthetic Modifications | Cyclization of serine/cysteine to oxazole/thiazole |
Key Spectroscopic Data | Characteristic ¹H NMR singlets (δ~H~ 8.1–8.3) for oxazole/thiazole protons |
Stereochemistry | Mix of D- and L-configured residues confirmed by Marfey’s analysis |
Bistratamide A belongs to a structurally distinctive class of marine cyclic peptides characterized by embedded azole heterocycles (oxazole, thiazole, or their reduced forms). These compounds represent a significant focus in marine drug discovery due to their unique chemical architectures, metal-binding properties, and broad bioactivities [1] [2] [4].
Metal-Binding Capacity: Azole rings (notably thiazole) serve as multidentate ligands for transition metals like zinc (Zn²⁺) and copper (Cu²⁺). Studies on bistratamide K (a structural analog) confirmed complex formation with Zn²⁺ via Nuclear Magnetic Resonance spectroscopy shifts, suggesting a potential biological role in metal ion homeostasis or detoxification in marine environments [1] [4]. This property is evolutionarily significant, as ascidians concentrate metal ions up to 10,000 times above ambient seawater levels [4].
Bioactivity Profile: Bistratamide A and its analogs exhibit moderate cytotoxicity against human tumor cell lines (e.g., lung, colon, breast, pancreatic), with growth inhibition (GI~50~) values in the micromolar range. This bioactivity is linked to their ability to induce apoptosis, intercalate into DNA, or disrupt protein-protein interactions via conformational constraints imposed by the azole rings and cyclic scaffold [1] [6].
Pharmaceutical Relevance: Azole-containing marine peptides serve as valuable structural templates for anticancer drug design. Their rigidity enhances target selectivity and metabolic stability. Notably, related compounds like aplidine (from ascidian Aplidium albicans) and ecteinascidin 743 (from Ecteinascidia turbinata) have achieved clinical approval, validating the pharmacological potential of this chemical class [6] [9]. Bistratamide A itself contributes to structure-activity relationship studies aimed at optimizing bioactivity through synthetic modifications [2].
Biosynthetic Insights: These peptides are likely synthesized through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathway in symbiotic cyanobacteria. The azole rings arise from cyclodehydration of serine/threonine (to oxazole) or cysteine (to thiazole) residues during chain assembly, a hallmark of marine peptide biosynthesis [1] [10].
Table 3: Bioactive Azole-Containing Cyclic Peptides from Ascidians
Peptide | Source Ascidian | Azole Type(s) | Key Bioactivity | Research Significance |
---|---|---|---|---|
Bistratamide A | Lissoclinum bistratum | Oxazole, Thiazole | Cytotoxic (tumor cell lines) | Early structural model for azole peptides |
Patellamide A | Lissoclinum patella | Thiazole, Oxazoline | Multidrug resistance reversal | Confirmed cyanobacterial symbiont biosynthesis |
Didemnin B | Trididemnum solidum | None (depsipeptide) | Antiviral; immunosuppressant | First marine peptide in clinical trials |
Aplidine (Plinidepsin) | Aplidium albicans | None (depsipeptide) | Antitumor (approved in Australia) | Clinically approved ascidian-derived drug |
Ecteinascidin 743 | Ecteinascidia turbinata | Tetrahydroisoquinoline | Antitumor (FDA/EMA approved as Yondelis®) | First approved ascidian-derived anticancer drug |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8